Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
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Overview
Description
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound has been studied for its potential in inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside typically involves the protection of D-ribose followed by selective functionalization. One common method involves the reaction of D-ribose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This intermediate is then methylated and hydroxymethylated to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a purine nucleoside analog makes it useful in studying DNA synthesis and repair mechanisms.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .
Comparison with Similar Compounds
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is unique due to its specific structure and functional groups, which confer its antitumor properties. Similar compounds include other purine nucleoside analogs such as:
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Cladribine: Used in the treatment of hairy cell leukemia.
Pentostatin: Used in the treatment of certain types of leukemia
Properties
Molecular Formula |
C10H18O6 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[(3aR,6R)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol |
InChI |
InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-/m1/s1 |
InChI Key |
ZJDDMUGVQOEJGM-SPDVFEMOSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C(O1)[C@@H](OC2(CO)CO)OC)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2OC)(CO)CO)C |
Origin of Product |
United States |
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